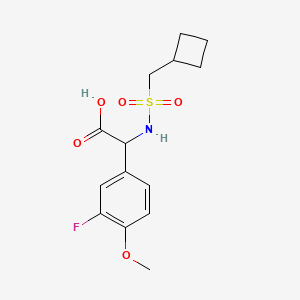![molecular formula C15H23N5O2S B7449465 N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B7449465.png)
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide, also known as CBMPES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBMPES is a sulfonamide derivative that has been synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wirkmechanismus
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide exerts its pharmacological effects by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide reduces inflammation and pain. N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has also been found to inhibit the growth of cancer cells and improve glucose tolerance and insulin sensitivity in diabetic mice. Moreover, N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been found to activate the AMPK pathway, which regulates glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized using a specific method. N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been extensively studied for its pharmacological effects, and its mechanism of action has been well-established. However, N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has some limitations for laboratory experiments. It has low solubility in water, which can limit its application in aqueous-based assays. Moreover, N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well-established.
Zukünftige Richtungen
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has significant potential for future research. It can be further studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide can be used as a lead compound for the development of novel drugs that target COX-2, AMPK, and cancer cells. Moreover, N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide can be further modified to improve its solubility and pharmacokinetics. The potential of N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide in treating various diseases can be explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide involves the reaction of 1-(cyclobutylmethyl)-4-chloropyrazole with 1-(2,4-dimethyl-1H-pyrazol-3-yl) ethanone in the presence of a base. The reaction leads to the formation of N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide as a white solid with a yield of 75%. The chemical structure of N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in inflammation. N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Eigenschaften
IUPAC Name |
N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-11(14-7-16-20(9-14)8-13-5-4-6-13)18-23(21,22)15-10-19(3)17-12(15)2/h7,9-11,13,18H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKPUVCDRPNOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC(C)C2=CN(N=C2)CC3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B7449391.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-methyl-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7449393.png)

![N-(4-chlorophenyl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B7449407.png)
![N-[2-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]propan-2-yl]methanesulfonamide](/img/structure/B7449414.png)
![5-[3-(Difluoromethyl)-4-fluorophenyl]-3-(1-methylsulfonylcyclobutyl)-1,2,4-oxadiazole](/img/structure/B7449427.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide](/img/structure/B7449433.png)
![2-[2-Chloro-4-(pyrrolidine-1-carbonyl)phenoxy]acetic acid](/img/structure/B7449440.png)
![[4-(Difluoromethoxy)-2-fluorophenyl]-[3-(1,1-dioxothietan-3-yl)azetidin-1-yl]methanone](/img/structure/B7449446.png)
![[9-(Dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(5-propan-2-ylpyridin-2-yl)methanone](/img/structure/B7449447.png)
![5-chloro-N-[(4-methylmorpholin-2-yl)methyl]-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7449449.png)
![(3aR,5R,7aS)-2-[1-(2-thiophen-2-ylethyl)tetrazol-5-yl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol](/img/structure/B7449453.png)
![1-[2-(1-Hydroxycyclopentyl)acetyl]pyrrolidine-3-sulfonamide](/img/structure/B7449480.png)
![2-[(5-methyl-1,2-oxazol-3-yl)methoxy]-1-(5-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)ethanone](/img/structure/B7449482.png)